molecular formula C13H16N2O2S B12783281 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(+-)- CAS No. 103899-97-4

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(+-)-

Cat. No.: B12783281
CAS No.: 103899-97-4
M. Wt: 264.35 g/mol
InChI Key: XYNYXKLWEBVFEL-JOYOIKCWSA-N
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Description

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxadiazine family, characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of a thione group and specific substituents like acetyl, methyl, and methylphenyl groups contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative, the reaction with an acyl chloride can form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazine ring. The thione group is introduced through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxadiazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazine derivatives, and various substituted oxadiazines.

Scientific Research Applications

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes, contributing to its biological activities. Additionally, the oxadiazine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-Oxadiazine-5(6H)-thione derivatives: Compounds with different substituents on the oxadiazine ring.

    Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms.

    Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms in the ring.

Uniqueness

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry The presence of both an oxadiazine ring and a thione group, along with the cis configuration, distinguishes it from other similar compounds

Properties

CAS No.

103899-97-4

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-[(3R,6S)-6-methyl-3-(2-methylphenyl)-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone

InChI

InChI=1S/C13H16N2O2S/c1-8-6-4-5-7-11(8)12-14-13(18)9(2)17-15(12)10(3)16/h4-7,9,12H,1-3H3,(H,14,18)/t9-,12+/m0/s1

InChI Key

XYNYXKLWEBVFEL-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2C

Canonical SMILES

CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2C

Origin of Product

United States

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